molecular formula C11H15Cl2F3N2 B1438529 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride CAS No. 1158215-71-4

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride

Cat. No. B1438529
CAS RN: 1158215-71-4
M. Wt: 303.15 g/mol
InChI Key: IFCKLFBKZTYXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride (also known as 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, or 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride) is an organic compound that is used in many scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 285.7 g/mol. 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride has been studied for its potential to be used in the synthesis of various compounds, as well as its potential biochemical and physiological effects.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold offers several advantages, including efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. The versatility of the pyrrolidine ring leads to novel biologically active compounds with diverse biological profiles, highlighting the importance of stereochemistry and substituent orientation in drug design (Li Petri et al., 2021).

Heterocyclic Compounds in Sensing and Pharmaceuticals

Heterocycles like pyrrolidine are crucial in developing optical sensors and pharmaceuticals due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. They also possess a range of biological and medicinal applications, underscoring their significance in creating compounds with potential utility in sensing and therapeutic domains (Jindal & Kaur, 2021).

Application in Synthesis and Catalysis

Complexes involving nitrogen heterocycles are integral in synthesizing diverse organic compounds, indicating the broad applicability of pyrrolidine derivatives in catalytic systems and organic synthesis. This includes the development of lead molecules through catalytic applications, showcasing the structural utility of nitrogen-containing heterocycles in enhancing synthetic methodologies (Parmar et al., 2023).

properties

IUPAC Name

4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCKLFBKZTYXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657471
Record name 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride

CAS RN

1158215-71-4
Record name 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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